molecular formula C14H13BrN2O3S B7627734 4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide

4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide

Cat. No.: B7627734
M. Wt: 369.24 g/mol
InChI Key: JCMQCILIZAFWIH-UHFFFAOYSA-N
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Description

4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide is an organic compound that features a sulfonamide group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Nucleophilic substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of 4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that are crucial for bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonylamino]-N-methylbenzamide
  • 4-[(2-chlorophenyl)sulfonylamino]-N-methylbenzamide
  • 4-[(2-fluorophenyl)sulfonylamino]-N-methylbenzamide

Uniqueness

4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-16-14(18)10-6-8-11(9-7-10)17-21(19,20)13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMQCILIZAFWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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